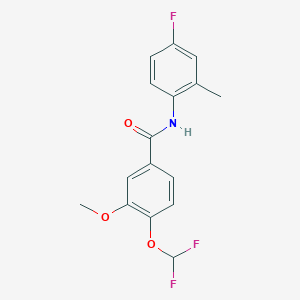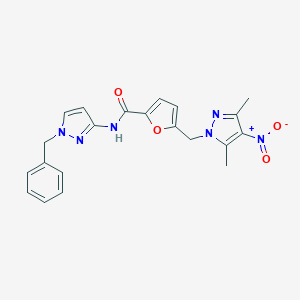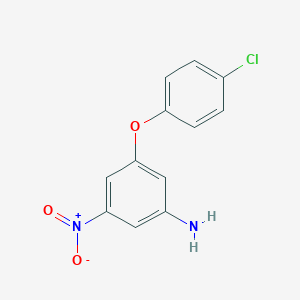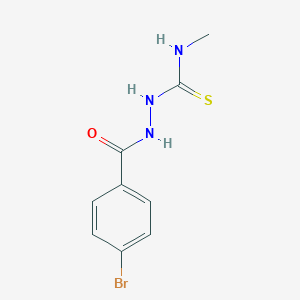![molecular formula C17H19N3O3S B279876 4-methoxy-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-naphthalenesulfonamide](/img/structure/B279876.png)
4-methoxy-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-naphthalenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-naphthalenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is also known as MRS1477 and belongs to the class of sulfonamide compounds.
Mecanismo De Acción
The mechanism of action of 4-methoxy-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-naphthalenesulfonamide involves the blockade of the P2Y14 receptor. The compound binds to the receptor and prevents the activation of downstream signaling pathways. This blockade leads to a reduction in inflammation and pain sensation.
Biochemical and Physiological Effects
4-methoxy-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-naphthalenesulfonamide has been shown to have anti-inflammatory and analgesic effects in preclinical studies. The compound has also been investigated for its potential as an anti-cancer agent. In vitro studies have shown that the compound inhibits the growth of cancer cells and induces apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-methoxy-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-naphthalenesulfonamide is its high purity and stability. The compound is also relatively easy to synthesize. However, one of the limitations is the lack of clinical data on its safety and efficacy.
Direcciones Futuras
There are several future directions for the research on 4-methoxy-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-naphthalenesulfonamide. One direction is the investigation of its potential as a treatment for inflammatory and pain-related disorders such as arthritis and neuropathic pain. Another direction is the investigation of its potential as an anti-cancer agent. Further studies are also needed to determine its safety and efficacy in humans.
Conclusion
In conclusion, 4-methoxy-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-naphthalenesulfonamide is a chemical compound that has potential therapeutic applications. The compound has been investigated for its potential as a P2Y14 receptor antagonist and has shown anti-inflammatory, analgesic, and anti-cancer effects in preclinical studies. Further research is needed to determine its safety and efficacy in humans and to explore its potential as a treatment for various disorders.
Métodos De Síntesis
The synthesis of 4-methoxy-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-naphthalenesulfonamide has been described in the scientific literature. The synthesis involves the reaction of 4-methoxy-1-naphthalenesulfonyl chloride with N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine in the presence of a base. The reaction yields 4-methoxy-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-naphthalenesulfonamide as a white solid with a high purity.
Aplicaciones Científicas De Investigación
4-methoxy-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-naphthalenesulfonamide has been investigated for its potential therapeutic applications. One of the main areas of research is its potential as a P2Y14 receptor antagonist. The P2Y14 receptor is a G protein-coupled receptor that is involved in various physiological processes such as inflammation, immune response, and pain sensation. The blockade of the P2Y14 receptor has been shown to have anti-inflammatory and analgesic effects in preclinical studies.
Propiedades
Fórmula molecular |
C17H19N3O3S |
|---|---|
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
4-methoxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]naphthalene-1-sulfonamide |
InChI |
InChI=1S/C17H19N3O3S/c1-19-11-13(10-18-19)12-20(2)24(21,22)17-9-8-16(23-3)14-6-4-5-7-15(14)17/h4-11H,12H2,1-3H3 |
Clave InChI |
MDWKWNUXLMIBPA-UHFFFAOYSA-N |
SMILES |
CN1C=C(C=N1)CN(C)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC |
SMILES canónico |
CN1C=C(C=N1)CN(C)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5,7-bis(difluoromethyl)-N-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279794.png)


![2-[(5-butyl-1H-1,2,4-triazol-3-yl)thio]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B279801.png)
![6-(2-chloroethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279802.png)
![6-(2-chloroethyl)-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279804.png)
![6-(2-chloroethyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279805.png)
![6-(2-chloroethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279807.png)



![N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2-furamide](/img/structure/B279821.png)
![3-Hydroxy-2-[5-(2-methyl-4-nitrophenyl)furan-2-yl]-1,2-dihydroquinazolin-4-one](/img/structure/B279822.png)